2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
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Overview
Description
Sortin2 is a sorting inhibitor. It increases lateral root occurrence by acting upstream from the morphological marker of lateral root primordium formation, the mitotic activity.
Mechanism of Action
Sortin2, also known as “2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid”, “SMSF0018560”, “5-[[5-(3-Chlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidineethanesulfonic acid”, “2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid”, or “MFCD01955026”, is a synthetic compound known to modulate protein trafficking .
Target of Action
The primary target of Sortin2 is the endomembrane system, specifically the endocytic trafficking pathway . It affects the targeting of proteins to the vacuole, a key compartment of the endomembrane system .
Mode of Action
Sortin2 enhances endocytic trafficking towards the vacuole . It interferes with the delivery of proteins, such as the vacuolar protein carboxypeptidase Y (CPY), triggering its secretion . The effect of Sortin2 depends on structural features of the molecule, suggesting compound specificity .
Biochemical Pathways
Sortin2 primarily affects the endocytic process, a pivotal function in uni- and multi-cellular organisms . It enhances the endocytic transport pathway, most likely at the level where secretory and endocytic pathways are merged . This modulation allows for better understanding of the endomembrane system mechanisms and their regulation .
Pharmacokinetics
It is known that sortin2 is a low mass compound , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
Sortin2’s action results in enhanced endocytic trafficking towards the vacuole . This leads to changes in protein delivery to various cellular compartments of the endomembrane system . In Saccharomyces cerevisiae, for example, it triggers the secretion of the vacuolar protein CPY .
Action Environment
The action of Sortin2 is influenced by the cellular environment. For instance, in yeast, endocytosis towards the vacuole is faster in the presence of Sortin2 .
Properties
IUPAC Name |
2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKZYGAOTUDVNI-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sortin2 in plants?
A1: Sortin2 functions by enhancing endocytic trafficking towards the vacuole in plant cells. [, , , ] This means it influences the movement of proteins and other molecules within the cell, ultimately leading to their degradation in the vacuole. This process has been linked to lateral root formation in Arabidopsis thaliana, highlighting its role in plant development. You can find more information in these papers: , , ,
Q2: How does Sortin2's effect on endocytic trafficking differ from the known influence of auxin on lateral root formation?
A2: While both Sortin2 and auxin influence lateral root development, they do so through distinct pathways. Sortin2 promotes lateral root formation independently of the auxin receptor complex SCF(TIR). [, ] This suggests an alternative pathway for regulating this developmental process, potentially offering new avenues for research and manipulation of plant root architecture.
Q3: What is the role of phosphatidylinositol 4-kinases (PI4Ks) in the Sortin2-mediated lateral root formation?
A3: Research shows that PI4KIIIβ1 and PI4KIIIβ2, enzymes responsible for phosphatidylinositol 4-phosphate (PI4P) biosynthesis, are crucial for Sortin2-driven lateral root organogenesis. [] Sortin2 appears to alter PI4P abundance at both the plasma membrane and endosomal compartments, impacting endocytic trafficking and ultimately influencing lateral root development.
Q4: Are the effects of Sortin2 on plant cells reversible?
A4: Yes, studies in Arabidopsis thaliana demonstrate that the phenotypic effects of Sortin2 are reversible upon drug removal. [] This reversibility highlights its potential as a valuable tool for controlled and temporary manipulation of cellular processes in research settings.
Q5: Beyond plants, has Sortin2 shown activity in other organisms?
A5: Yes, Sortin2 has demonstrated similar effects on endocytic trafficking in Saccharomyces cerevisiae (baker’s yeast). [, , ] This indicates a conserved mechanism of action across different eukaryotic organisms, suggesting broader implications for cellular biology research beyond plants. Here you can find more information: ,
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